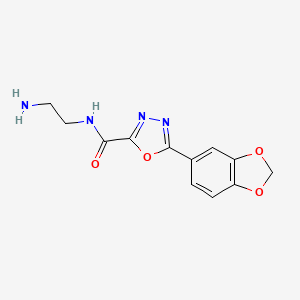
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide, also known as AEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AEB belongs to the family of oxadiazole compounds, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide is not fully understood. However, it has been suggested that N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of various genes involved in inflammation and cancer. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has also been shown to inhibit the activation of MAPK, a signaling pathway that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. Furthermore, N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the activation of the PI3K/Akt pathway, which plays a key role in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to possess various biochemical and physiological effects. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-8. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has also been shown to inhibit the production of reactive oxygen species (ROS), which play a key role in the pathogenesis of various diseases, including cancer and inflammation. Furthermore, N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has several advantages for lab experiments. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide is relatively easy to synthesize and can be obtained in good yields. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has also been shown to possess potent biological activities, making it an attractive candidate for further research. However, N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has some limitations for lab experiments. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has poor solubility in water, which can limit its use in some assays. Furthermore, N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not fully understood.
Zukünftige Richtungen
There are several future directions for the research on N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide. One potential future direction is to study the pharmacokinetics and toxicity profiles of N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide in vivo. Another potential future direction is to investigate the potential therapeutic applications of N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Furthermore, the development of novel analogs of N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide with improved solubility and potency could also be a potential future direction for the research on N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide.
Synthesemethoden
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminoethanol with 2-nitrobenzaldehyde to form the corresponding Schiff base, which is then reduced with sodium borohydride to obtain the intermediate amine. The amine is then reacted with 1,3-benzodioxole-5-carboxylic acid and thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium azide to obtain N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide in good yields.
Wissenschaftliche Forschungsanwendungen
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to possess potent anti-microbial activity against various microorganisms, including bacteria, fungi, and viruses.
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c13-3-4-14-10(17)12-16-15-11(20-12)7-1-2-8-9(5-7)19-6-18-8/h1-2,5H,3-4,6,13H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPGUCNVJZZMRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

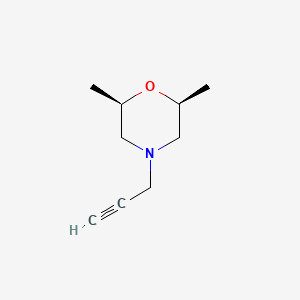

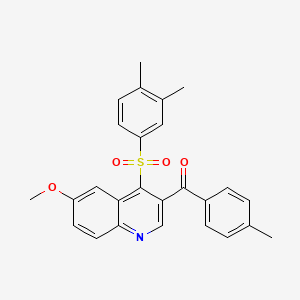
![Stannane, bis[(2-ethyl-1-oxohexyl)oxy]bis(1-methylethoxy)-(9CI)](/img/structure/B2471910.png)
![2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde](/img/structure/B2471911.png)
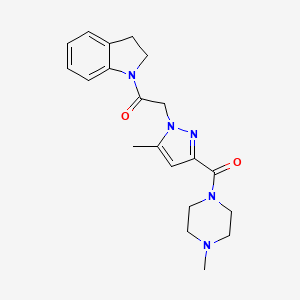
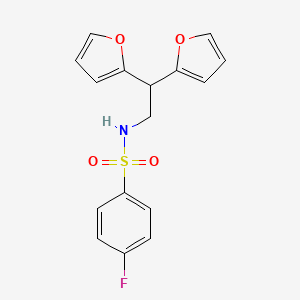
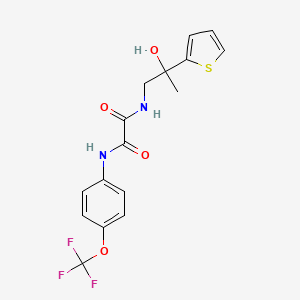
![2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2471919.png)


![Ethyl 4-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2471925.png)

![6-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2471929.png)